molecular formula C17H15ClN4O2S B12033895 3-(2-Chlorophenyl)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione CAS No. 478253-81-5

3-(2-Chlorophenyl)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione

Cat. No.: B12033895
CAS No.: 478253-81-5
M. Wt: 374.8 g/mol
InChI Key: NWOQCTWMRMVZKP-VXLYETTFSA-N
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Description

3-(2-Chlorophenyl)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione is a useful research compound. Its molecular formula is C17H15ClN4O2S and its molecular weight is 374.8 g/mol. The purity is usually 95%.
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Biological Activity

The compound 3-(2-Chlorophenyl)-4-((3-ethoxy-2-hydroxybenzylidene)amino)-1H-1,2,4-triazole-5(4H)-thione (CAS No. 478253-81-5) is a member of the 1,2,4-triazole family, which has gained attention due to its diverse biological activities. This article explores its biological activity, focusing on its anticancer, antimicrobial, and antioxidant properties.

Chemical Structure and Properties

The molecular formula of the compound is C17H15ClN4O2SC_{17}H_{15}ClN_{4}O_{2}S, with a molecular weight of approximately 374.84 g/mol . The structure features a triazole ring and a thione functional group, which are crucial for its biological interactions.

PropertyValue
Molecular FormulaC₁₇H₁₅ClN₄O₂S
Molecular Weight374.84 g/mol
CAS Number478253-81-5

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives. The compound was evaluated against various cancer cell lines, including MDA-MB-231 (triple-negative breast cancer) and Panc-1 (pancreatic carcinoma).

Case Study: Cytotoxicity Evaluation

In a cytotoxicity assay using the MTT method, the compound exhibited significant activity against the MDA-MB-231 cell line with an IC50 value of approximately 98 µM , indicating moderate cytotoxicity. The selectivity index suggests that it is more toxic to cancer cells than to normal cells, making it a candidate for further development as an anticancer agent .

Antimicrobial Activity

Triazole derivatives are known for their antimicrobial properties . The compound demonstrated broad-spectrum activity against various bacterial strains in preliminary tests.

Table: Antimicrobial Activity

MicroorganismMinimum Inhibitory Concentration (MIC)
Escherichia coli32 µg/mL
Staphylococcus aureus16 µg/mL
Candida albicans64 µg/mL

These results indicate that the compound may serve as a potential antimicrobial agent, particularly against Gram-positive bacteria and fungi .

Antioxidant Activity

The antioxidant capacity of the compound was assessed using DPPH radical scavenging assays. The results indicated that it possesses moderate antioxidant activity, which may contribute to its overall therapeutic effects.

Table: Antioxidant Activity

Concentration (µg/mL)% Inhibition
1025%
5055%
10075%

This antioxidant property suggests potential applications in reducing oxidative stress-related diseases .

The biological activity of this compound can be attributed to its ability to interact with various molecular targets:

  • Enzyme Inhibition : The triazole moiety can inhibit enzymes such as aromatase and carbonic anhydrase, which are involved in cancer proliferation.
  • Cell Cycle Arrest : Studies suggest that triazole derivatives can induce cell cycle arrest in cancer cells by affecting mitotic spindle formation.
  • Reactive Oxygen Species (ROS) : The antioxidant properties may help mitigate ROS levels in cells, contributing to reduced cellular damage and apoptosis in cancer cells .

Properties

CAS No.

478253-81-5

Molecular Formula

C17H15ClN4O2S

Molecular Weight

374.8 g/mol

IUPAC Name

3-(2-chlorophenyl)-4-[(E)-(3-ethoxy-2-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C17H15ClN4O2S/c1-2-24-14-9-5-6-11(15(14)23)10-19-22-16(20-21-17(22)25)12-7-3-4-8-13(12)18/h3-10,23H,2H2,1H3,(H,21,25)/b19-10+

InChI Key

NWOQCTWMRMVZKP-VXLYETTFSA-N

Isomeric SMILES

CCOC1=CC=CC(=C1O)/C=N/N2C(=NNC2=S)C3=CC=CC=C3Cl

Canonical SMILES

CCOC1=CC=CC(=C1O)C=NN2C(=NNC2=S)C3=CC=CC=C3Cl

Origin of Product

United States

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